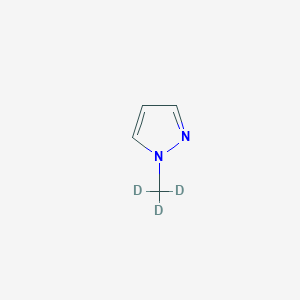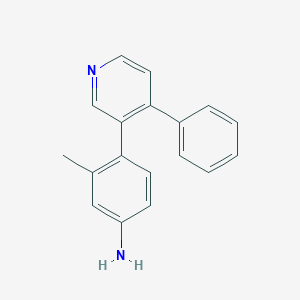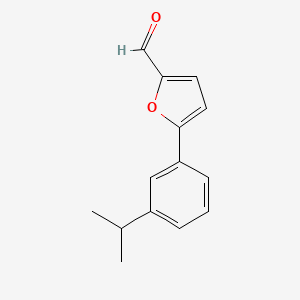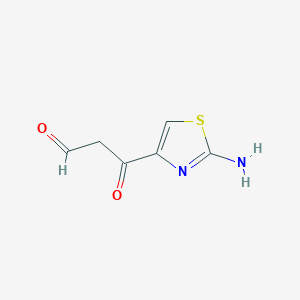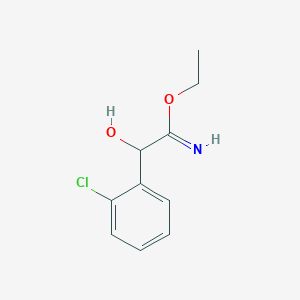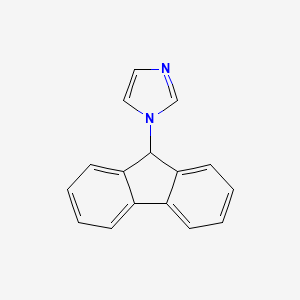
1-(9H-fluoren-9-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-9-yl)-1H-imidazole: is a compound that features a fluorenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-9-yl)-1H-imidazole typically involves the reaction of 9H-fluorene with imidazole under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-fluoren-9-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Fluorenone derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-(9H-fluoren-9-yl)-1H-imidazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the fluorenyl group .
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-(9H-fluoren-9-yl)-1H-imidazole involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The fluorenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
- 9H-fluoren-9-ylmethyl piperidine
- 9H-fluoren-9-ylmethoxycarbonyl amino acids
- 9H-fluoren-9-ylmethyl chloroformate
Uniqueness: 1-(9H-fluoren-9-yl)-1H-imidazole stands out due to the combination of the fluorenyl group and the imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propiedades
Fórmula molecular |
C16H12N2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-yl)imidazole |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)18-10-9-17-11-18/h1-11,16H |
Clave InChI |
TULIZIRHYBBLAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


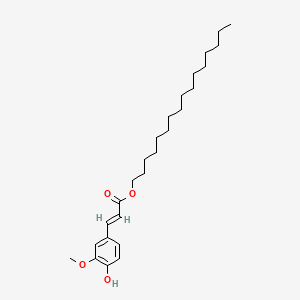
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
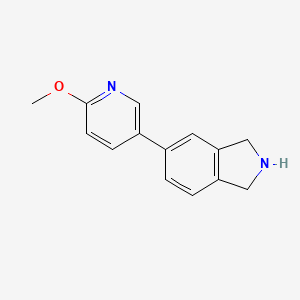
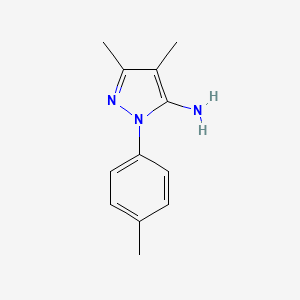
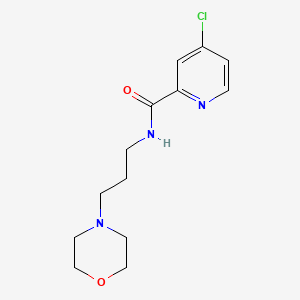
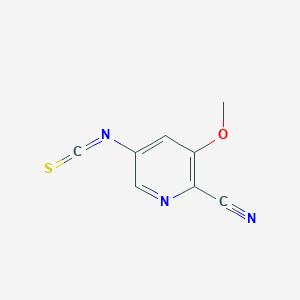
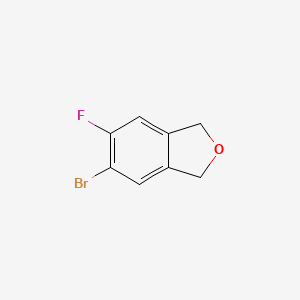
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
